Cas no 5840-78-8 (N-[3-(benzoylamino)phenyl]-5-bromonaphthalene-1-carboxamide)
5840-78-8 structure
Product Name:N-[3-(benzoylamino)phenyl]-5-bromonaphthalene-1-carboxamide
CAS No:5840-78-8
MF:C24H17BrN2O2
MW:445.307985067368
CID:1610367
PubChem ID:1361496
Update Time:2025-04-21
N-[3-(benzoylamino)phenyl]-5-bromonaphthalene-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(benzoylamino)phenyl]-5-bromonaphthalene-1-carboxamide
- N-(3-benzamidophenyl)-5-bromonaphthalene-1-carboxamide
- 5-bromo-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-1-carboxamide
- AKOS002339953
- DTXSID80362113
- 5840-78-8
- VQEGENQZLHTDDZ-UHFFFAOYSA-N
- N-(3-benzamidophenyl)-5-bromo-naphthalene-1-carboxamide
- STL378381
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- Inchi: 1S/C24H17BrN2O2/c25-22-14-6-11-19-20(22)12-5-13-21(19)24(29)27-18-10-4-9-17(15-18)26-23(28)16-7-2-1-3-8-16/h1-15H,(H,26,28)(H,27,29)
- InChI Key: VQEGENQZLHTDDZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1C=CC=C2C(NC1C=CC=C(C=1)NC(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 444.04741
- Monoisotopic Mass: 444.047
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 577
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- Density: 1.496
- Boiling Point: 481.5°C at 760 mmHg
- Flash Point: 245°C
- Refractive Index: 1.747
- PSA: 58.2
N-[3-(benzoylamino)phenyl]-5-bromonaphthalene-1-carboxamide Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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